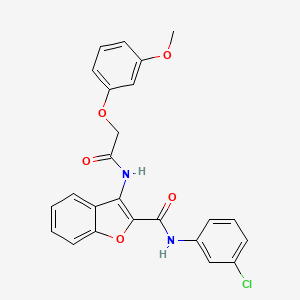![molecular formula C25H27N3O3 B2771529 N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide CAS No. 503561-70-4](/img/structure/B2771529.png)
N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide, also known as FC-98, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
Molecular Structure and Conformation
N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide is part of a class of compounds with interesting molecular conformations. For instance, a study on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, which share a similar nicotinamide base, showed varied torsion angles and supramolecular structures influenced by substituent groups. These structural variations can significantly impact the compound's chemical behavior and potential applications in materials science and molecular engineering (Gomes et al., 2013).
Synthesis and Functionalization
The synthesis of nicotinamide derivatives, including those with furylmethyl groups, often involves multicomponent reactions that can yield a diverse array of functionalized molecules. These reactions are crucial for creating compounds with potential applications in drug discovery, material science, and chemical biology. An example is the formation of nicotinamide derivatives through the reaction of nicotinic acid with acetylenic compounds and alkyl isocyanides, showcasing the versatility of nicotinamide chemistry (Alizadeh et al., 2007).
Metabolic Pathways and Bioactivity
Nicotinamide derivatives are integral to various metabolic pathways in plants and potentially in other organisms. Studies on nicotinamide metabolism in plants reveal its conversion into nicotinic acid and its involvement in the synthesis of NAD+ and other metabolites, which are crucial for cellular energy and redox balance. This bioactivity underscores the potential biomedical applications of nicotinamide derivatives in understanding and manipulating metabolic pathways (Matsui et al., 2007).
Molecular Inhibition and Therapeutic Potential
Research on nicotinamide N-methyltransferase (NNMT) inhibitors, which might include compounds like this compound, highlights the enzyme's role in metabolic disorders and cancers. Inhibitors of NNMT can impact metabolic pathways, offering a therapeutic approach for treating obesity, diabetes, and certain cancers. The development and study of such inhibitors are crucial for advancing pharmacotherapy (Kannt et al., 2018).
Agricultural Applications
Nicotinamide derivatives have also been explored for their herbicidal activity. The design and synthesis of N-(arylmethoxy)-2-chloronicotinamides, based on nicotinic acid, have shown promising herbicidal properties against various plant species. This suggests potential agricultural applications for nicotinamide derivatives in developing new, more effective herbicides (Yu et al., 2021).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-19-9-3-4-12-22(19)27-24(30)25(13-5-2-6-14-25)28(18-21-11-8-16-31-21)23(29)20-10-7-15-26-17-20/h3-4,7-12,15-17H,2,5-6,13-14,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYORGFWPDNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2771450.png)



![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)




![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)
